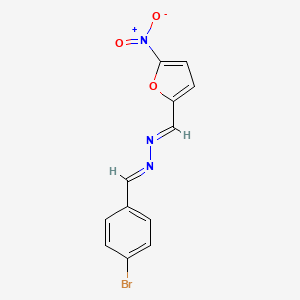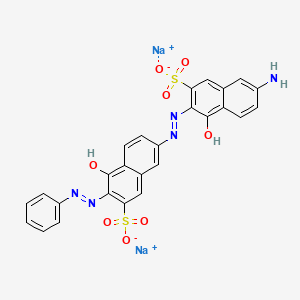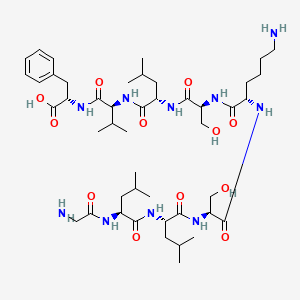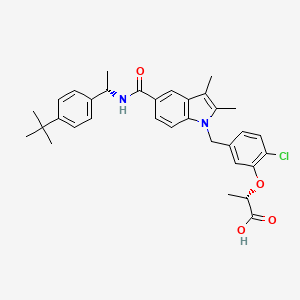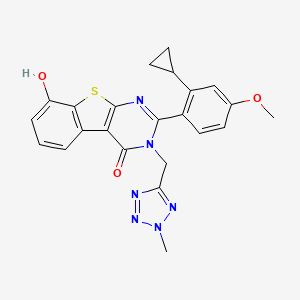
Hsd17B13-IN-68
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-68 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 is considered a promising therapeutic approach for treating these liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-68 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar inhibitors often involve:
Formation of the core scaffold: This typically involves multi-step organic synthesis, including condensation reactions, cyclization, and functional group transformations.
Functionalization: Introduction of specific functional groups that enhance binding affinity and selectivity towards HSD17B13.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-68 can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to their corresponding reduced forms.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-68 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the biochemical pathways involving HSD17B13.
Biology: Investigates the role of HSD17B13 in lipid metabolism and liver diseases.
Medicine: Potential therapeutic agent for treating NAFLD and NASH.
Industry: Development of diagnostic assays and therapeutic interventions targeting HSD17B13 .
Wirkmechanismus
Hsd17B13-IN-68 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of lipids within hepatocytes. By inhibiting HSD17B13, this compound reduces the formation and accumulation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents substrate conversion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-68 is unique due to its high selectivity and potency towards HSD17B13 compared to other inhibitors. It has shown superior efficacy in preclinical models of NAFLD and NASH, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C23H20N6O3S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-3-[(2-methyltetrazol-5-yl)methyl]-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3S/c1-28-26-18(25-27-28)11-29-21(14-9-8-13(32-2)10-16(14)12-6-7-12)24-22-19(23(29)31)15-4-3-5-17(30)20(15)33-22/h3-5,8-10,12,30H,6-7,11H2,1-2H3 |
InChI-Schlüssel |
KUQVOBSULBSULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
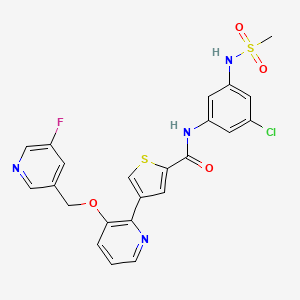
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)

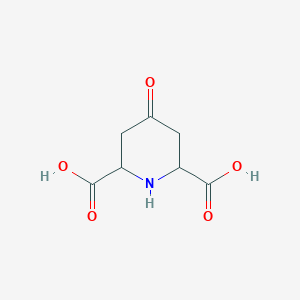
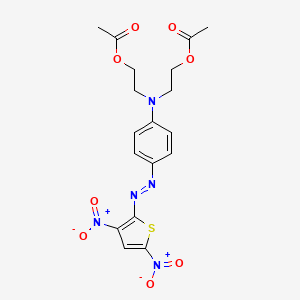
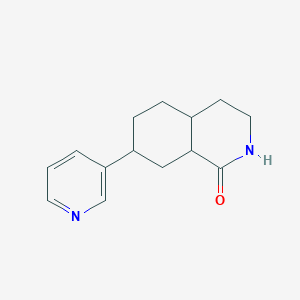
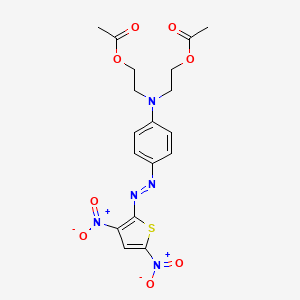
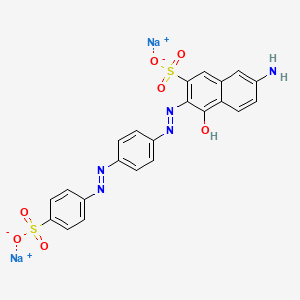
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
